5,7-dimethoxy-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-7-3-6-5-10-11-9(6)8(4-7)13-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJHXERXKPGMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433725 | |
| Record name | 5,7-dimethoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165072-86-6 | |
| Record name | 5,7-dimethoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,7 Dimethoxy 1h Indazole and Analogues
Classical and Contemporary Approaches to Indazole Ring Construction
The construction of the indazole ring can be achieved through several methodologies, each with its own advantages and limitations. These approaches can be broadly categorized into transition metal-catalyzed reactions, acid/base-catalyzed synthesis, green chemistry-based strategies, and one-pot synthetic protocols.
Transition Metal-Catalyzed Reactions (e.g., C-H activation-annulation, Pd-catalyzed oxidative benzannulation)
Transition metal catalysis has emerged as a powerful tool for the synthesis of functionalized indazoles. researchgate.netnih.gov These methods often involve C-H activation and annulation sequences, providing efficient and atom-economical routes to the indazole core. researchgate.netmdpi.com
Rhodium and Cobalt Catalysis: Rhodium (Rh) and Cobalt (Co) catalysts have been successfully employed in the synthesis of N-aryl-2H-indazoles. acs.orgwiley.com These reactions often proceed through C-H bond functionalization of azobenzenes or related starting materials, followed by cyclization. For instance, a Co(III)-catalyzed reaction can be used for the synthesis of N-aryl-2H-indazoles and furans through C-H bond additions to aldehydes, followed by in situ cyclization and aromatization. acs.org
Palladium Catalysis: Palladium (Pd) catalysts are widely used in various organic transformations, including the synthesis of indazoles. mdpi.com One notable example is the Pd-catalyzed oxidative benzannulation of pyrazoles with internal alkynes to form indazoles. nih.govacs.org This method allows for the construction of the benzene (B151609) ring of the indazole system from a pyrazole (B372694) precursor. acs.org Another approach involves the Pd-catalyzed intramolecular amination of aryl halides. sphinxsai.com
Copper Catalysis: Copper (Cu) catalysts are also prominent in indazole synthesis. wiley.com They can be used in N-N bond forming reactions and for the cyclization of various precursors. thieme-connect.comthieme-connect.com For example, a one-pot, three-component synthesis of 2H-indazoles utilizes a copper-doped silica (B1680970) cuprous sulfate (B86663) (CDSCS) nanocatalyst. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Reactions for Indazole Synthesis
| Catalyst System | Starting Materials | Product Type | Reference |
| Rh(III)/Cu(OAc)₂ | Aryl imidates and azides | 1H-Indazoles | wiley.com |
| Co(III) | Azobenzenes and aldehydes | N-aryl-2H-indazoles | acs.org |
| Pd(OAc)₂/Cu(OAc)₂ | Pyrazoles and internal alkynes | Indazoles | nih.govacs.org |
| CuI/1,10-phenanthroline | 2-Iodoaryl bromides and di-tert-butyl hydrazodiformate | 2,3-Dihydro-1H-indazoles | mdpi.com |
Acid/Base-Catalyzed Synthesis
Acid and base-catalyzed reactions represent classical and still widely used methods for indazole synthesis. benthamdirect.com These reactions often involve the cyclization of appropriately substituted precursors.
Acid-Catalyzed Cyclization: Acid catalysts, such as polyphosphoric acid or glyoxylic acid, can promote the cyclization of hydrazones to form the indazole ring. sphinxsai.comeresearchco.com For instance, the synthesis of 3-hydroxy-1H-indazole derivatives can be achieved through the one-pot condensation of benzoates and hydrazine (B178648) in the presence of glyoxylic acid under solvent-free conditions. eresearchco.com
Base-Catalyzed Cyclization: Base-mediated cyclization is another common strategy. For example, the synthesis of substituted indazole acetic acids can be achieved through the base-catalyzed cyclization of 2-nitrobenzylamine derivatives. whiterose.ac.ukdiva-portal.org
Green Chemistry-Based Strategies (e.g., ultrasound irradiation, natural catalysts)
In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. benthamdirect.com Green chemistry approaches to indazole synthesis focus on the use of non-toxic reagents, renewable resources, and energy-efficient reaction conditions.
Ultrasound Irradiation: The use of ultrasound irradiation can significantly enhance reaction rates and yields in organic synthesis. nih.govniif.hu This technique has been applied to the one-pot synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate, often in combination with a green catalyst. niif.hubibliomed.org Another example is the ultrasound-promoted synthesis of 3-hydroxy-1H-indazoles using glyoxylic acid as a catalyst under solvent-free conditions. eresearchco.com
Natural Catalysts: The use of natural and biodegradable catalysts is a key aspect of green chemistry. Lemon peel powder (LPP), which contains citric acid, has been successfully used as a natural and efficient catalyst for the synthesis of 1H-indazoles under ultrasound irradiation. niif.hubibliomed.orgresearchgate.net
Electrochemical Synthesis: Electrochemical methods offer a transition metal-free approach to indazole synthesis. An intramolecular N(sp²)–H/N(sp³)–H coupling reaction can be performed electrochemically at room temperature to afford a wide range of substituted 1H-indazoles. rsc.org
One-Pot Synthetic Protocols
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. nih.gov
Multicomponent Reactions: Several one-pot methods for indazole synthesis involve the reaction of three or more components. For example, a one-pot, three-component synthesis of 2H-indazoles has been developed using 2-bromobenzaldehydes, primary amines, and an azide (B81097) source in the presence of a heterogeneous nanocatalyst. nih.gov
Sequential Reactions: One-pot protocols can also involve sequential reactions, such as the synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via an NCS-chlorination/aryne annulation sequence. nih.gov Another example is the one-pot synthesis of 2,3-dihydro-1H-indazoles via a copper-catalyzed coupling and intramolecular cyclization. mdpi.com
Formation of the Key Indazole Moiety
The formation of the indazole ring system fundamentally relies on the construction of the pyrazole ring fused to a benzene ring. A critical step in many synthetic routes is the formation of the nitrogen-nitrogen (N-N) bond.
N-N Bond Forming Reactions
The construction of the N-N bond is a key transformation in the synthesis of the indazole core. thieme-connect.comthieme-connect.com
Oxidative Cyclization: Oxidative N-N bond formation is a common strategy. organic-chemistry.org This can be achieved using various oxidizing agents. For instance, a copper(II)-catalyzed oxidative N-N bond formation from 2-amino nitriles has been reported. thieme-connect.comthieme-connect.com Another method involves the oxidative cyclization of 2-aminomethyl-phenylamines to form all three tautomeric forms of indazoles. organic-chemistry.org
Reductive Cyclization: Reductive methods for N-N bond formation are also employed. These often involve the reduction of a nitro group to an amino group, which then participates in the cyclization.
From Hydrazine Derivatives: Many classical and modern syntheses of indazoles utilize hydrazine or its derivatives as a nitrogen source for the N-N bond. sphinxsai.comniif.huajrconline.org The reaction of a substituted o-halobenzaldehyde or ketone with hydrazine, followed by cyclization, is a well-established method. acs.org
Cyclization Reactions (e.g., from hydrazines or their derivatives)
Cyclization reactions represent the most classical and widely employed strategy for constructing the indazole ring system. These methods typically involve the formation of the critical N-N bond and subsequent ring closure from appropriately substituted benzene derivatives.
One common approach is the condensation of ortho-substituted benzaldehydes or ketones with hydrazine and its derivatives. austinpublishinggroup.com This method directly forms the pyrazole ring fused to the benzene core. A related and powerful technique is the cyclization of hydrazones , particularly arylhydrazones and N-sulfonylhydrazones. For instance, the treatment of arylhydrazones with oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can induce a direct aryl C-H amination to yield 1H-indazoles. nih.gov Similarly, o-haloaryl N-sulfonylhydrazones can undergo copper-catalyzed cyclization to form the indazole ring. nih.gov
Another significant pathway is the reductive cyclization of ortho-nitroaryl compounds. The reduction of an ortho-nitro group to an amino group, which then reacts with another functionality on the ring, is a versatile strategy. For example, 3-amino-3-(2-nitroaryl)propanoic acids can be cyclized under basic conditions to form indazole acetic acids. diva-portal.org A more direct reductive cyclization involves o-nitro-ketoximes, which can be converted to 3-substituted 1H-indazoles. semanticscholar.org The reaction of 4',5'-dimethoxy-2'-nitroacetophenone oxime, for instance, yields 5,6-dimethoxy-3-methyl-1H-indazole in high yield. semanticscholar.org
Modern variations include metal-catalyzed intramolecular C-H amination or N-N bond-forming reactions. Silver(I)-mediated intramolecular oxidative C-H amination of hydrazones provides an efficient route to various 3-substituted 1H-indazoles. acs.org Furthermore, intramolecular Ullmann-type reactions have been developed for robust indazole synthesis. acs.org A copper(I)-mediated intramolecular coupling of hydrazines derived from 2-iodobenzyl bromides also affords the dihydro-1H-indazole core in high yields. mdpi.com
| Cyclization Method | Precursor Type | Key Reagents/Conditions | Product Type | Reference(s) |
| Condensation | o-Substituted Benzaldehydes | Hydrazine | 1H-Indazoles | austinpublishinggroup.com |
| Oxidative C-H Amination | Arylhydrazones | PIFA (oxidant) | 1H-Indazoles | nih.gov |
| Reductive Cyclization | o-Nitro-ketoximes | [Cp*Fe(CO)2]2, CO | 3-Substituted 1H-Indazoles | semanticscholar.org |
| Reductive Cyclization | 3-Amino-3-(2-nitroaryl)propanoic acids | NaOH, Alcohol (solvent) | Indazole Acetic Acids | diva-portal.org |
| Intramolecular Coupling | Hydrazines from 2-iodobenzyl bromides | CuI, 1,10-phenanthroline | 2,3-Dihydro-1H-indazoles | mdpi.com |
| Intramolecular C-H Amination | Hydrazones | Ag(I) oxidant | 3-Substituted 1H-Indazoles | acs.org |
Oxidative Annulation Reactions
Oxidative annulation reactions, often involving transition-metal-catalyzed C-H activation, have emerged as powerful and atom-economical methods for synthesizing complex heterocyclic systems. These reactions construct the indazole ring by forming new bonds through the functionalization of otherwise inert C-H bonds.
A notable example is the rhodium(III)-catalyzed C-H/C-H vinylene cyclization. This process allows for the direct annulative π-extension of existing indazoles using vinylene carbonate as a "vinylene transfer" agent, effectively fusing an additional ring to the scaffold. nih.gov Another strategy involves the rhodium(III)-catalyzed reaction of azobenzenes with aldehydes. nih.gov This formal [4+1] annulation proceeds via ortho C–H bond activation on the azobenzene, addition to the aldehyde, and subsequent cyclative capture to form N-aryl-2H-indazoles. nih.govjapsonline.com
Palladium-catalyzed oxidative benzannulation between pyrazoles and internal alkynes has also been developed to construct the 1H-indazole framework in moderate to good yields. nih.gov These modern methods provide access to a diverse range of substituted indazoles under relatively mild conditions.
| Annulation Type | Starting Materials | Catalyst/Reagent | Key Transformation | Reference(s) |
| Vinylene Cyclization | Indazoles, Vinylene Carbonate | Rhodium Catalyst | C-H/C-H Annulative π-extension | nih.gov |
| Formal [4+1] Annulation | Azobenzenes, Aldehydes | Rhodium(III) Catalyst | C-H activation, Cyclative Capture | nih.gov |
| Oxidative Benzannulation | Pyrazoles, Internal Alkynes | Pd(OAc)2 | Benzene Ring Formation | nih.gov |
Strategies for Introducing Dimethoxy Substitution Patterns at Specific Positions
The biological activity and physicochemical properties of indazole derivatives are highly dependent on the substitution pattern on the bicyclic core. Strategies for the controlled introduction of methoxy (B1213986) groups, particularly the 5,7-dimethoxy pattern, are crucial for targeted drug design.
Regioselective Introduction of Methoxy Groups at C5 and C7 Positions
The most straightforward and common strategy for achieving a specific substitution pattern on the indazole ring is to begin with a correspondingly substituted precursor. For the synthesis of 5,7-dimethoxy-1H-indazole, the synthetic route typically commences with a benzene derivative already bearing methoxy groups at the 3 and 5 positions.
For example, a synthetic sequence can start with 1-bromo-3,5-dimethoxybenzene . This precursor contains the required C5 and C7 methoxy arrangement. The bromine atom serves as a handle for further transformations, such as a Heck coupling to introduce a vinyl group, which can then be part of a subsequent cyclization reaction to form the indazole ring. rsc.org This "precursor-based" approach ensures complete regiocontrol over the placement of the methoxy substituents.
Synthesis of Dioxysubstituted Indazole Precursors and Analogues (e.g., 5,6-dimethoxy-1H-indazole precursors)
The synthesis of isomeric dimethoxy indazoles, such as the 5,6-dimethoxy analogue, relies on precursors with the appropriate substitution pattern. The synthesis of 5,6-dimethoxy-3-methyl-1H-indazole is achieved through the reductive cyclization of 4',5'-dimethoxy-2'-nitroacetophenone oxime. semanticscholar.org This reaction proceeds in high yield (85%) and demonstrates the efficiency of using a pre-substituted nitroaromatic compound to generate the desired indazole. semanticscholar.org
Another example is the synthesis of 5,6-dimethoxy-3-(4-methoxyphenyl)-1H-indazole . This compound was prepared from an N-tosylhydrazone and a dimethoxy-substituted aryne precursor, illustrating the use of aryne chemistry to build complex indazoles. jocpr.com Additionally, 5,6-dimethoxy-1H-indazole can serve as a starting material itself for further derivatization, such as demethylation using boron tribromide to produce 5,6-dihydroxy-1H-indazole. rsc.org
| Indazole Analogue | Precursor | Synthetic Method | Yield | Reference(s) |
| 5,6-Dimethoxy-3-methyl-1H-indazole | 4',5'-Dimethoxy-2'-nitroacetophenone oxime | Reductive Cyclization | 85% | semanticscholar.org |
| 5,6-Dimethoxy-3-(4-methoxyphenyl)-1H-indazole | N-Tosylhydrazone and dimethoxy-aryne precursor | [3+2] Cycloaddition | 54% | jocpr.com |
| 5,6-dihydroxy-1H-indazole | 5,6-dimethoxy-1H-indazole | Demethylation (BBr3) | - | rsc.org |
| 5,6-Dimethoxy-substituted indazole acetic acid | 3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid | Base-catalyzed Cyclization | 51-85% | diva-portal.orgwhiterose.ac.uk |
Derivatization of Pre-functionalized Indazole Scaffolds
An alternative to building the indazole from a substituted precursor is the late-stage functionalization of an existing indazole core. This approach is valuable for creating libraries of analogues from a common intermediate.
Halogenated indazoles are particularly useful platforms for such derivatization. For example, a 6-bromo-3-iodo-1H-indazole can undergo sequential, site-selective Suzuki coupling reactions to introduce various substituents at the C3 and C6 positions. rsc.org While this example doesn't directly install methoxy groups, it highlights the principle of using pre-functionalized scaffolds. A methoxy group could be introduced via a nucleophilic substitution reaction on an activated halo-indazole or through a palladium-catalyzed Buchwald-Hartwig-type etherification.
Direct C-H functionalization of the indazole ring itself is also a powerful tool for derivatization. researchgate.net Furthermore, functional groups already present on the indazole ring can be modified. The iodination of 6-methoxy-1H-indazole to produce 3,4-diiodo-6-methoxy-1H-indazole is a clear example of modifying a pre-functionalized scaffold to create a more complex derivative ready for further chemical transformations. evitachem.com
Chemical Reactivity and Functionalization of 5,7 Dimethoxy 1h Indazole Analogues
Tautomerism and Isomerism
Indazole, a bicyclic heterocycle, exhibits annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.gov This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govacs.org The position of this equilibrium is fundamental to the molecule's reactivity and is influenced by substitution patterns, solvent, and physical state. thieme-connect.dersc.org
For N-unsubstituted indazoles, the 1H-tautomer is generally the predominant and thermodynamically more stable form compared to the 2H-indazole isomer. nih.govthieme-connect.denih.gov This preference holds true in both the solid phase and in solution. thieme-connect.de The presence of substituents on the benzene (B151609) ring, such as the methoxy (B1213986) groups in dimethoxyindazoles, can modulate the electronic properties of the ring system, but the inherent stability of the benzenoid 1H-tautomer over the quinonoid 2H-tautomer typically prevails.
Experimental investigations to distinguish and characterize these tautomers rely on various spectroscopic techniques. Methods used include:
UV Spectroscopy : The electronic spectra of 1H-indazole and its N1-alkylated derivatives are nearly identical but differ significantly from the spectrum of N2-alkylated 2H-indazoles, providing a clear method for assignment. thieme-connect.de
NMR Spectroscopy : High-resolution NMR is a powerful tool for studying tautomerism. In solution, the presence of distinct signals for both tautomers can allow for their quantification. For instance, studies on related indazolones have used 13C-NMR in DMSO-d6 to observe and quantify the ratio of 1H and 2H forms in solution. researchgate.net
Dipole Moment Measurement : The experimental dipole moment of 1H-indazole (1.60 D) is markedly different from that of 2-methyl-2H-indazole (3.40 D), offering another physical method to confirm the dominant tautomeric form. thieme-connect.de
A combination of theoretical calculations and experimental data provides a comprehensive understanding of the tautomeric balance in indazole systems.
Theoretical Approaches: Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict the most stable tautomer by calculating the relative energies of the different forms. researchgate.netconicet.gov.ar Various functionals and basis sets, such as B3LYP/6-31G**, are employed to model the geometries and energies of the tautomers. researchgate.netconicet.gov.ar These calculations consistently support the experimental finding that the 1H tautomer is more stable for most N-unsubstituted indazoles. researchgate.netvulcanchem.com For example, calculations have quantified the greater stability of 1-methyl-1H-indazole over 2-methyl-2H-indazole by approximately 3.2–3.6 kcal/mol. thieme-connect.de
Experimental Validation: Experimental studies provide real-world data to corroborate theoretical predictions. Variable-temperature Fourier-transform infrared (FTIR) and NMR spectroscopy are effective for probing tautomeric equilibria in solution, as the relative populations of tautomers can change with temperature. nih.gov In the solid state, 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy can identify the dominant tautomer. researchgate.net In some substituted indazolone systems, it has been shown that the major tautomer can differ between the solid state and solution, highlighting the influence of intermolecular forces and solvent interactions. researchgate.net
Table 1: Theoretical and Experimental Methods for Indazole Tautomerism Studies
| Study Type | Method | Key Findings | References |
|---|---|---|---|
| Theoretical | Density Functional Theory (DFT) | Predicts relative stability and geometric parameters of tautomers. Consistently shows 1H-indazole is more stable. | researchgate.net, conicet.gov.ar |
| Ab initio Calculations | Computes energies, dipole moments, and spectroscopic properties to differentiate tautomers. | ubc.ca | |
| Experimental | UV-Vis Spectroscopy | Differentiates 1H and 2H forms based on distinct electronic absorption spectra. | thieme-connect.de |
| NMR Spectroscopy (Solution) | Observes and quantifies the ratio of tautomers in equilibrium in various solvents. | researchgate.net, southampton.ac.uk | |
| NMR Spectroscopy (Solid-State) | Identifies the predominant tautomer in the crystal lattice. | researchgate.net | |
| Dipole Moment Measurement | Distinguishes tautomers based on significant differences in polarity. | thieme-connect.de |
Regioselective Functionalization and Derivatization
The electron-rich nature of the 5,7-dimethoxy-1H-indazole ring system makes it amenable to a variety of functionalization reactions. However, the presence of multiple reactive sites—the N1 and N2 atoms of the pyrazole ring and the C3, C4, and C6 atoms of the benzene ring—necessitates careful control of reaction conditions to achieve regioselectivity.
Direct alkylation of the 1H-indazole core is a common strategy for derivatization but often presents a challenge in regioselectivity, typically yielding a mixture of N-1 and N-2 substituted products. nih.gov The ratio of these isomers is highly dependent on the reaction conditions, the nature of the electrophile, and the substitution pattern on the indazole ring. nih.gov
Systematic studies have been conducted to control the outcome of N-alkylation:
N-1 Selectivity : The use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) with an alkyl bromide has proven to be an effective system for achieving high N-1 regioselectivity for a range of substituted indazoles. nih.gov
N-2 Selectivity : The electronic properties of substituents on the benzene ring play a critical role. For instance, indazoles bearing a strong electron-withdrawing group, such as a nitro (NO₂) or ester (CO₂Me) group, at the C-7 position exhibit excellent N-2 regioselectivity (≥ 96%) under NaH/THF conditions. nih.gov This is attributed to the electronic influence of the substituent on the adjacent N-1 position, disfavoring alkylation at that site.
Mechanistic Insights : DFT calculations have suggested that the choice of cation can influence the reaction pathway. A chelation mechanism involving cesium ions is proposed to favor the formation of N-1 substituted products, whereas other non-covalent interactions are thought to drive the formation of N-2 products. nih.gov
Table 2: Influence of Substituents on N-Alkylation Regioselectivity of Indazoles
| Substituent Position | Substituent Type | Preferred Site of Alkylation | Rationale | References |
|---|---|---|---|---|
| C-3 | Sterically bulky (e.g., -t-Bu) | N-1 (>99%) | Steric hindrance at N-2 | nih.gov |
| C-7 | Electron-withdrawing (e.g., -NO₂, -CO₂Me) | N-2 (≥96%) | Electronic deactivation of the adjacent N-1 position | nih.gov |
| General | Unsubstituted or various | Mixture of N-1 and N-2 | Competing kinetic and thermodynamic pathways | nih.gov |
Direct functionalization of C-H bonds is a powerful and atom-economical method for modifying the indazole scaffold. A key strategy to control the regioselectivity of these reactions is Directed ortho Metalation (DoM). mobt3ath.com In this process, a Directing Metalation Group (DMG) on the indazole ring coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation of the nearest (ortho) C-H bond. baranlab.orgacs.org The resulting organometallic intermediate can then be trapped with a wide range of electrophiles.
For indazole derivatives, DoM has been successfully applied for C-7 functionalization. mobt3ath.comnih.gov
Conditions : A common set of conditions involves using lithium 2,2,6,6-tetramethylpiperidide (LiTMP) as the base in THF at low temperatures (-78 °C). mobt3ath.com
Directing Groups : The choice of a directing group at the N-1 position is critical. Groups like N,N-di-n-hexylcarboxamide (CONnHex₂) have been shown to be effective for directing Rh(III)-catalyzed C-7 functionalization. nih.gov
Electrophiles : The C-7 lithiated indazole species can react with various electrophiles, such as deuterated methanol (B129727) (d₄-MeOH) for mechanistic studies or trimethylsilyl (B98337) chloride (TMSCl) to install a silyl (B83357) group. mobt3ath.com
While much of the research on dimethoxy-activated heterocycles has focused on the analogous 5,7-dimethoxyindole system, where the C-4 position is highly nucleophilic, the principles of directed metalation are directly applicable to the this compound core to achieve selective functionalization. arkat-usa.orgresearchgate.net
Halogenated indazoles are valuable synthetic intermediates, as the halogen atom can be readily displaced or used in metal-catalyzed cross-coupling reactions. The C-3 position of the indazole ring is generally the most susceptible to electrophilic attack. chim.it
Halogenation Reactions:
Iodination : The iodination of unprotected indazoles can be achieved using molecular iodine (I₂) under basic conditions (e.g., KOH, K₂CO₃) in polar solvents like dimethylformamide (DMF). chim.it
Bromination : N-Bromosuccinimide (NBS) is a standard reagent for the C-3 bromination of indazoles. chim.it
Chlorination : N-Chlorosuccinimide (NCS) is an effective chlorinating agent. The reaction can be catalyzed by DMSO to afford the 3-chloroindazole derivative in good yield. chim.it
Other Substitutions:
Electrophilic Substitution : Beyond halogenation, the activated this compound ring is expected to undergo other electrophilic substitutions such as nitration and acylation. While specific studies on this substrate are limited, by analogy to the highly reactive 5,7-dimethoxyindole system, the C-4 position is activated by both methoxy groups, making it a likely site for electrophilic attack, in competition with the inherently reactive C-3 position. arkat-usa.orgresearchgate.net
Nucleophilic Substitution : The introduction of a halogen onto the indazole ring opens pathways for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.
Table 3: Reagents for Regioselective Halogenation of the Indazole C-3 Position
| Halogenation Type | Reagent(s) | Solvent/Conditions | References |
|---|---|---|---|
| Iodination | I₂ / K₂CO₃ | DMF | chim.it |
| Bromination | N-Bromosuccinimide (NBS) | Various | chim.it, |
| Chlorination | N-Chlorosuccinimide (NCS) | DMSO (catalyst) | chim.it |
Reactivity with Specific Reagents (e.g., Formaldehyde)
The reaction of indazoles with formaldehyde (B43269), particularly under acidic conditions, is a key functionalization method. A detailed study on the reaction of various NH-indazoles with formaldehyde in aqueous hydrochloric acid has provided significant insights into the mechanism and the products formed. nih.govacs.org This reaction typically leads to the formation of N1-hydroxymethyl derivatives. nih.govacs.org
The proposed mechanism for the reaction in an acidic medium involves the protonation of formaldehyde to form a highly electrophilic hydroxymethyl cation, CH₂OH⁺. The indazole, existing in equilibrium between its 1H and 2H tautomers, can then act as a nucleophile. The reaction proceeds through the attack of the N1 or N2 nitrogen on the hydroxymethyl cation. For most substituted indazoles studied, the reaction favors the formation of the N1-substituted product, which is generally the more thermodynamically stable isomer. nih.govacs.org
A study involving indazole and its 4-nitro, 5-nitro, and 6-nitro derivatives demonstrated that they all react with formaldehyde in aqueous HCl to yield the corresponding (1H-indazol-1-yl)methanol derivatives. nih.govacs.org However, 7-nitro-1H-indazole was reported to be unreactive under the same conditions, which is attributed to the electronic and steric effects of the nitro group at the C7 position. nih.govacs.org
While direct experimental data on the reaction of this compound with formaldehyde is not extensively documented in the reviewed literature, the general mechanism suggests that it would readily undergo N-hydroxymethylation. The electron-donating methoxy groups at positions 5 and 7 would likely enhance the nucleophilicity of the indazole ring, potentially facilitating the reaction. The primary product would be the N1-(hydroxymethyl)-5,7-dimethoxy-1H-indazole.
Table 1: Reactivity of Substituted 1H-Indazoles with Formaldehyde in Aqueous HCl
| Indazole Derivative | Reactivity | Primary Product | Reference |
| 1H-Indazole | Reactive | (1H-Indazol-1-yl)methanol | nih.govacs.org |
| 4-Nitro-1H-indazole | Reactive | (4-Nitro-1H-indazol-1-yl)methanol | nih.govacs.org |
| 5-Nitro-1H-indazole | Reactive | (5-Nitro-1H-indazol-1-yl)methanol | nih.govacs.org |
| 6-Nitro-1H-indazole | Reactive | (6-Nitro-1H-indazol-1-yl)methanol | nih.govacs.org |
| 7-Nitro-1H-indazole | Unreactive | No reaction observed | nih.govacs.org |
Stability and Transformation Reactions
The stability of the indazole ring is a crucial aspect of its chemistry. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. chemicalbook.comthieme-connect.de The presence of substituents can influence this equilibrium. The stability of dimethoxy-substituted indazoles is also relevant in the context of their synthesis and handling. For instance, some dimethoxy-substituted indazole derivatives have been noted for their stability, which is beneficial for their use in further synthetic transformations. shachemlin.com
Transformation reactions of the indazole scaffold can lead to the formation of other heterocyclic systems. For example, under certain conditions, indazole derivatives can undergo rearrangement reactions. One such transformation involves the heating of dimerized indazol-3-ylidenes, which can lead to the formation of quinazolines through a ring-cleavage and ring-closure sequence.
Another notable transformation is the oxidative cleavage of N-aryl groups from 2H-indazoles to yield N-unsubstituted indazoles. This has been demonstrated using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) in methanol, a reaction that tolerates various functional groups on the indazole ring, including methoxy substituents. nih.govacs.org
While specific stability and transformation studies on this compound are not widely reported, the general principles of indazole chemistry suggest that it is a relatively stable aromatic compound. The electron-donating methoxy groups are expected to enhance the stability of the aromatic system. However, like other dimethoxy-aromatic compounds, it may be susceptible to oxidative demethylation under certain conditions.
Table 2: General Stability and Transformation Reactions of Indazole Analogues
| Reaction Type | Description | Reactants/Conditions | Products | Reference |
| Tautomerism | Equilibrium between 1H and 2H forms. | Typically favors the 1H tautomer. | 1H- and 2H-Indazole | chemicalbook.comthieme-connect.de |
| Rearrangement | Ring-cleavage/ring-closure sequence. | Heating of dimerized indazol-3-ylidenes. | Quinazolines | |
| Oxidative N-dearylation | Cleavage of an N-aryl group. | Ceric Ammonium Nitrate (CAN), Methanol. | N-unsubstituted indazoles | nih.govacs.org |
Rational Design Principles of Indazole-Based Compounds
The rational design of indazole-based compounds often begins with a known inhibitor or a biological target's crystal structure. For instance, the design of novel Mps1 kinase inhibitors utilized the pan-kinase inhibitor anthrapyrazolone (SP600125) and its crystal structure bound to JNK1 as a starting point. acs.orgacs.org This structure-based approach allows for the prediction of key interactions within the ATP binding site of kinases. acs.org The indazole ring is a key pharmacophore, frequently forming crucial hydrogen bonds with the hinge residues of the kinase active site. researchgate.netncl.ac.uk
Fragment-based drug discovery (FBDD) is another important principle, where the indazole moiety is considered a privileged fragment. pharmablock.compharmablock.com By identifying the binding orientation of the indazole core, medicinal chemists can strategically introduce substituents at various positions to enhance potency and selectivity. acs.org For example, molecular modeling can predict suitable positions for substitution, such as the 3- and 4-positions of the indazole ring, to optimize interactions with the target protein. ncl.ac.uk
Influence of Substitution Patterns on Biological Activity Profiles
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core and any attached phenyl rings. nih.govmdpi.com
Positional Effects of Dimethoxy Groups on Bioactivity
The placement of methoxy groups can significantly impact a compound's biological activity. In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the introduction of a methoxy group at the meta position of a phenyl ring attached to the indazole core led to improved activity against FGFR1. nih.gov Specifically, substitution at the meta position resulted in greater enzyme inhibition compared to substitution at the para position. nih.gov
For instance, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives, the introduction of a methoxy group at the meta position of the phenyl ring of a lead compound resulted in a notable increase in activity against FGFR1. nih.gov This highlights the sensitivity of the biological response to the spatial arrangement of the methoxy substituents.
Furthermore, in the development of Aurora kinase inhibitors, a methoxy group on a phenylsulfonyl substituent was found to cause steric hindrance with a key residue (Asp274) in the back pocket of Aurora A, leading to lower activity. nih.gov This demonstrates that while methoxy groups can be beneficial, their position must be carefully considered to avoid unfavorable steric clashes within the binding site.
Stereochemical Considerations in Dimethoxyindazole Analogues
Stereochemistry plays a critical role in the biological activity of chiral dimethoxyindazole analogues. The spatial orientation of substituents can dramatically influence how a molecule interacts with its biological target.
For example, in the development of negative allosteric modulators of GluN2B subunit-containing NMDA receptors, enantiomerically pure indazole bioisosteres of known modulators were synthesized. nih.gov The (1S,2S) and (1R,2R) stereoisomers of γ- and β-aminoalcohols containing an indazole core exhibited high affinity and inhibitory activity, demonstrating the importance of specific stereoconfigurations for potent biological effects. nih.gov
The synthesis of C3-substituted 1H-indazoles with quaternary chiral centers has also been achieved with high enantioselectivity. mit.edu This ability to control stereochemistry is crucial for developing selective and potent drug candidates, as different enantiomers can have vastly different biological activities and metabolic stabilities.
Bioisosteric Replacements of Indazole and Dimethoxy Subunits in Drug Design
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. pharmablock.comscripps.edu
The indazole nucleus itself is often used as a bioisostere for other aromatic systems like phenol (B47542) and indole. pharmablock.compharmablock.comnih.gov This replacement can lead to compounds with improved metabolic stability and oral bioavailability. For example, replacing a phenol group with an indazole was successful in overcoming metabolic liabilities in the development of PI3K inhibitors, leading to a compound with acceptable oral bioavailability. pharmablock.com The indazole ring can also serve as a bioisosteric replacement for a catechol moiety, retaining or even improving the therapeutic activity of the original compound. google.com
Regarding the dimethoxy groups, their bioisosteric replacement is often explored to address metabolic instability. The methoxy groups, particularly in a 3,4-dimethoxyphenyl ring, can be susceptible to demethylation and subsequent oxidation, potentially forming reactive metabolites. cambridgemedchemconsulting.com Common bioisosteric replacements for a methoxy group include fluoro, difluoromethyl, trifluoromethyl, and difluoroethyl groups. researchgate.netchemrxiv.org For instance, replacing a metabolically labile methoxy group with a trifluoromethoxy group can significantly enhance metabolic stability. researchgate.net In some cases, replacing methoxy groups with small alkyl or cyclic groups can also restore metabolic stability while avoiding the formation of reactive intermediates. cambridgemedchemconsulting.com
Molecular Recognition and Binding Interactions with Biological Targets
The biological activity of dimethoxyindazole derivatives is ultimately determined by their molecular recognition and binding interactions with their target proteins. Molecular docking studies are invaluable tools for visualizing and understanding these interactions.
For kinase inhibitors, the indazole core typically forms hydrogen bonds with the hinge region of the kinase's ATP binding site. nih.govresearchgate.net For example, the 3-aminoindazole group of an FGFR1 inhibitor was shown to form three hydrogen bonds with the hinge residues Ala564 and Glu562. nih.gov The phenyl ring of the indazole can participate in π-π stacking interactions with aromatic residues like Phe489 in the binding pocket. nih.gov
The methoxy groups themselves can also directly participate in binding. The methoxy oxygen of an FGFR1 inhibitor was observed to form a hydrogen bond with Asp641. nih.gov In another example, with COX enzymes, a 3,4-dimethoxy substitution on a phenyl ring was shown to push the adjacent ring system into a secondary binding pocket, leading to ideal binding interactions with COX-2. nih.gov
Molecular docking simulations have also highlighted the importance of flexibility for optimal binding. For a potent and selective MAO-B inhibitor, the flexibility of the molecule allowed for better shape complementarity within the enzymatic cleft. nih.gov These detailed insights into the binding modes of dimethoxyindazole derivatives are crucial for the rational design of new and improved therapeutic agents.
Conclusion
5,7-dimethoxy-1H-indazole is a heterocyclic compound built upon the medicinally significant indazole scaffold. While its synthesis and basic chemical properties are established, its specific biological activities and applications remain largely unexplored in the public scientific literature. Its primary current role is as a synthetic intermediate for creating more complex molecules. The rich chemistry and proven therapeutic value of the indazole family suggest that this compound and its future derivatives hold potential for discovery in drug development and other scientific fields.
Pharmacological Relevance and Mechanistic Research of Dimethoxyindazole Analogues
Modulation of Key Enzymatic and Receptor Pathways by Indazole Derivatives
The indazole scaffold is a prominent feature in a multitude of pharmacologically active compounds, demonstrating a broad capacity to interact with and modulate various biological targets. Research into analogues, including those with dimethoxy substitutions, has revealed significant activity in inhibiting key enzymes and interacting with critical receptor pathways. These interactions form the basis of their therapeutic potential across different disease models.
Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Tyrosine Threonine Kinase (TTK): The indazole core has been identified as a valuable pharmacophore in the development of TTK inhibitors. TTK is a dual-specific kinase that is upregulated in several types of cancer, making its inhibition a strategy for suppressing cell growth and promoting apoptosis.
Fibroblast Growth Factor Receptor (FGFR): Multiple studies have identified indazole-based compounds as potent inhibitors of the FGFR family (FGFR1, 2, and 3), a group of tyrosine kinases implicated in cell proliferation and migration. nih.gov A series of 1H-indazol-3-amine derivatives were evaluated for FGFR1 inhibitory activity, with compound 99 emerging as a highly potent inhibitor with an IC50 value of 2.9 nM. nih.gov Another study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (compound 1) as an FGFR1 inhibitor with an IC50 of 100 nM. benthamdirect.com Further research using fragment-based virtual screening identified compound 9d as a hit with an IC50 of 15.0 nM against FGFR1. nih.gov Subsequent optimization led to compound 9u , which demonstrated the best enzyme inhibitory activity with an IC50 of 3.3 nM. nih.gov
Epidermal Growth Factor Receptor (EGFR): A series of 1H-indazole derivatives were designed and evaluated for their EGFR kinase activity. nih.gov Notably, compound 109 showed strong potency against both EGFR and the resistant EGFR T790M mutant, with IC50 values of 8.3 nM and 5.3 nM, respectively. nih.gov
Janus Kinase 3 (JAK3): The JAK/STAT pathway is critical for immune system regulation, and JAK3 is primarily expressed in hematopoietic cells, making it a target for autoimmune diseases. wikipedia.org Indazole-containing core structures have been patented as potent JAK inhibitors. researchgate.net Certain compounds with a tetrahydro-imidazol-pyridine indazole core demonstrated significant inhibitory activity against JAK3, with IC50 values of ≤ 10 nM. researchgate.net
Rho-associated protein kinase 1 (ROCK1): ROCK1 is a serine/threonine kinase that regulates vascular smooth muscle contraction and is a target for hypertension. nih.govacs.org Indazole amide 3 was identified as a potent and selective ROCK1 inhibitor. nih.gov Further lead optimization of a related compound, DL0805 (IC50 = 6.7 μM), led to the discovery of analogues 4a and 4b , which were 24- and 39-fold more active, with IC50 values of 0.27 μM and 0.17 μM, respectively. mdpi.com
Table 1: Kinase Inhibition by Indazole Derivatives
| Compound | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 99 | FGFR1 | 2.9 nM | nih.gov |
| Compound 9u | FGFR1 | 3.3 nM | nih.gov |
| Compound 9d | FGFR1 | 15.0 nM | nih.gov |
| Compound 109 | EGFR | 8.3 nM | nih.gov |
| Compound 109 | EGFR T790M | 5.3 nM | nih.gov |
| Tetrahydro-imidazol-pyridine indazole core | JAK3 | ≤ 10 nM | researchgate.net |
| Compound 4b | ROCK1 | 0.17 μM | mdpi.com |
| Compound 4a | ROCK1 | 0.27 μM | mdpi.com |
| DL0805 | ROCK1 | 6.7 μM | mdpi.com |
| Compound 1 | FGFR1 | 100 nM | benthamdirect.com |
Indazole analogues have been synthesized and characterized as potent agonists for serotonin (B10506) receptor subtype 2 (5-HT2). The direct 1H-indazole analogue of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), known as compound 6a , was evaluated for its functional potency across 5-HT2 subtypes. In one study, this compound was found to have low micromolar activity for the 5-HT2A receptor, with higher potency at 5-HT2B and 5-HT2C. Another report described compound 6a as being moderately potent for 5-HT2A (EC50 = 203 nM) with high selectivity over 5-HT2B (EC50 > 10 μM) and lesser selectivity over 5-HT2C (EC50 = 532 nM). This highlights the need for rigorous characterization of subtype selectivity, especially concerning the 5-HT2B receptor, where agonist activity can be associated with cardiotoxicity.
Table 2: Serotonin Receptor Activity of Compound 6a (1H-indazole analog of 5-MeO-DMT)
| Receptor | Activity (EC50) | Max Efficacy (Emax) | Reference |
|---|---|---|---|
| 5-HT2A | 203 nM | 70% | |
| 5-HT2B | > 10,000 nM | N/A | |
| 5-HT2C | 532 nM | 72% |
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme overexpressed in many cancer cells, making it a therapeutic target for immunotherapy. nih.gov Researchers have designed and synthesized novel N′-hydroxyindazolecarboximidamides as IDO1 inhibitors. nih.gov Among the synthesized compounds, 8a , 8b , and 8c displayed greater than 50% inhibition of IDO1 at a concentration of 10 μM. nih.gov These compounds were found to inhibit both tryptophan depletion and kynurenine (B1673888) production, confirming their action on the IDO1 enzyme. nih.gov
DNA Gyrase Enzyme Interaction: While direct enzymatic inhibition values are not extensively detailed, molecular docking studies have been performed on novel multi-substituted 4, 5, 6, 7-tetrahydro-1H-indazole derivatives. The results indicated that compounds 5D and 5F displayed excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme, suggesting potential as inhibitors of this bacterial enzyme.
Investigation of Anti-proliferative Mechanisms in Research Models
Indazole derivatives have demonstrated significant anti-proliferative activity against a variety of human cancer cell lines. The mechanisms underlying this activity often involve the induction of apoptosis and interference with the cell cycle.
One study synthesized a series of novel polysubstituted indazoles and found several compounds with IC50 values ranging from 0.64 to 17 µM against A2780 (ovarian) and A549 (lung) cancer cell lines. nih.gov These compounds were shown to trigger apoptosis and cause a block in the S phase of the cell cycle. nih.gov Another series of 1H-indazole-3-amine derivatives was evaluated against a panel of cancer cells, with compound 6o showing a promising inhibitory effect against the K562 (chronic myeloid leukemia) cell line (IC50 = 5.15 µM) and high selectivity over normal HEK-293 cells. nih.gov The mechanism for compound 6o was linked to the induction of apoptosis and cell cycle effects, possibly through the p53/MDM2 pathway. nih.gov
Furthermore, indazole analogue 2f showed potent growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer line. rsc.org Its mechanism involved promoting apoptosis by upregulating cleaved caspase-3 and Bax, downregulating Bcl-2, decreasing mitochondrial membrane potential, and increasing levels of reactive oxygen species (ROS). rsc.org Curcumin indazole analogues also showed cytotoxicity, particularly against WiDr (colorectal) cancer cells, with compound 3b having an IC50 of 27.20 µM. japsonline.com
Table 3: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Activity (IC50 / GI50) | Reference |
|---|---|---|---|---|
| Compound 6o | K562 | Leukemia | 5.15 µM | nih.gov |
| Compound 3b | WiDr | Colorectal | 27.20 µM | japsonline.com |
| Compound 3d | HeLa | Cervical | 46.36 µM | japsonline.com |
| Compound 2f | 4T1 | Breast | 0.23 - 1.15 µM (range) | rsc.org |
| Compound 6e | MOLT-4 | Leukemia | 525 nM | rsc.org |
| Compound 6e | CCRF-CEM | Leukemia | 901 nM | rsc.org |
| Compound 6e | CAKI-1 | Kidney | 992 nM | rsc.org |
Anti-inflammatory Properties and Underlying Mechanisms in Research Models
Indazole and its derivatives have demonstrated marked anti-inflammatory activity in various research models. nih.gov In a carrageenan-induced hind paw edema model in rats, indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) significantly and dose-dependently inhibited inflammation. nih.govresearchgate.net At a dose of 100 mg/kg, 5-aminoindazole produced a maximum inhibition of inflammation of 83.09% in the fifth hour, an effect comparable to the standard drug diclofenac. nih.gov
The underlying mechanisms for these anti-inflammatory effects involve the modulation of key inflammatory mediators. nih.gov Studies have shown that the activity may be attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins. nih.govresearchgate.net Additionally, these compounds were found to inhibit pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), in a concentration-dependent manner. researchgate.net The anti-inflammatory profile is further supported by the ability of these derivatives to act as free radical scavengers. nih.govresearchgate.net
Antimicrobial Activity Research (e.g., antibacterial, antifungal)
The indazole scaffold is a core component of compounds investigated for their antimicrobial properties. Research has shown that various derivatives possess activity against a range of bacterial and fungal pathogens.
Antibacterial Activity: Novel multi-substituted indazole derivatives have been synthesized and tested against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Compounds 5A , 5D , and 5F showed excellent antibacterial activity in these studies. Indazole derivatives 2 and 3 showed notable activity against strains of Enterococcus faecalis, while compound 5 had an inhibitory profile against S. aureus and S. epidermidis (MIC values from 64 to 128 µg/mL). researchgate.net
Antifungal Activity: A series of N-methyl-3-aryl indazoles were found to be dominant against the fungal strain Candida albicans in an in-vitro study.
Antimycobacterial Activity: Indazole-based aroylhydrazones have been evaluated for their activity against Mycobacterium tuberculosis H37Rv. One of the most active compounds, 3e , demonstrated excellent antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.3969 µM and showed very low toxicity.
Other Investigated Biological Activities (e.g., anti-HIV, antiarrhythmic, neuroprotective, antihypertensive)
Beyond the extensively studied areas, the versatile indazole scaffold has been explored for a range of other potential therapeutic applications. Analogues of dimethoxyindazole have shown promise in several distinct biological domains, including antiviral, cardiovascular, and neurological research. These investigations highlight the broad pharmacological relevance of this chemical class.
Anti-HIV Activity
The indazole nucleus is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into molecules designed to combat the human immunodeficiency virus (HIV). nih.govresearchgate.net Various indazole derivatives have been reported to exhibit anti-HIV properties, acting through different mechanisms. researchgate.net Research has led to the design of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on the indazole framework. For instance, a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines were synthesized and showed excellent activity against wild-type HIV-1. nih.gov One of the most potent compounds from this series, 5q , demonstrated an EC₅₀ value of 6.4 nM. nih.gov While direct studies on 5,7-dimethoxy-1H-indazole are limited, related structures with dimethoxy substitutions on associated ring systems have been developed as HIV attachment inhibitors. acs.org One such candidate, BMS-488043 (1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione), showed efficacy in reducing viremia in HIV-1-infected subjects. acs.org
Table 1: Anti-HIV Activity of Selected Indazole Analogues
| Compound | Target/Mechanism | Activity | Cell Line |
|---|---|---|---|
| 5q (Indazolyl-substituted piperidin-4-yl-aminopyrimidine) | NNRTI | EC₅₀ = 6.4 nM (WT HIV-1) | MT-4 cells |
| BMS-488043 (Azaindole derivative) | HIV-1 Attachment Inhibitor | Reduced viremia in HIV-1 infected subjects | Clinical Study |
Antiarrhythmic and Antihypertensive Activities
Indazole derivatives have been investigated for their potential in treating cardiovascular disorders, including arrhythmia and hypertension. nih.gov The scaffold is present in compounds designed to interact with various cardiovascular targets.
One notable dimethoxyindazole analogue, DY-9760e (3-[2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl] ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole), has been identified as a novel calmodulin antagonist with cardioprotective effects. nih.gov In the context of hypertension, indazole derivatives have been explored as antihypertensive agents. researchgate.net For example, a series of novel indazole derivatives were optimized as inhibitors of CYP11B2, an enzyme involved in aldosterone (B195564) synthesis, which plays a key role in blood pressure regulation. nih.gov Compound 182 from this series was a highly potent and selective inhibitor of CYP11B2 with an IC₅₀ value of 2.2 nM. nih.gov Another line of research identified 1-((S)-2-aminopropyl)-1H-indazol-6-ol as a potent 5-HT₂ receptor agonist that significantly lowers intraocular pressure in monkeys, demonstrating its potential for treating ocular hypertension. nih.gov
Table 2: Cardiovascular Activities of Selected Indazole Analogues
| Compound | Biological Activity | Target/Mechanism | Key Finding |
|---|---|---|---|
| DY-9760e | Cardioprotective | Calmodulin antagonist | Potential protection against ischemia-reperfusion injury |
| 182 (Indazole derivative) | Antihypertensive | CYP11B2 inhibitor | IC₅₀ = 2.2 nM |
| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | Ocular hypotensive | 5-HT₂ receptor agonist | Lowers intraocular pressure by 33% in monkeys |
Neuroprotective Activity
The neuroprotective potential of indazole derivatives is an emerging area of research, with studies suggesting their utility in neurodegenerative diseases like Parkinson's and Alzheimer's disease. frontiersin.orgnih.govresearchgate.net These compounds have been shown to exert protective effects through various mechanisms, including the inhibition of tau protein hyperphosphorylation and modulation of key enzymes involved in neurodegeneration. frontiersin.orgnih.gov
For example, the indazole derivative AMI (6-amino-1-methyl-indazole) was found to preserve dopaminergic neurons and improve behavioral symptoms in a mouse model of Parkinson's disease by inhibiting tau phosphorylation. frontiersin.org In cellular models, AMI increased cell viability and reduced apoptosis induced by the neurotoxin MPP⁺. frontiersin.org Other studies have shown that substituted indazoles can offer neuroprotection against Aβ-induced cell death in human neuroblastoma cells, a model relevant to Alzheimer's disease. nih.govresearchgate.net Certain 5-substituted indazole derivatives have demonstrated neuroprotective effects alongside anti-inflammatory and antioxidant properties. nih.gov
Table 3: Neuroprotective Effects of Selected Indazole Analogues
| Compound | Disease Model | Mechanism of Action | Observed Effect |
|---|---|---|---|
| AMI (6-amino-1-methyl-indazole) | MPTP-induced Parkinson's disease (mice) | Inhibition of tau hyperphosphorylation | Preserved dopaminergic neurons, improved behavior |
| 5-substituted indazole derivatives (1-4, 6) | Aβ-induced toxicity (SH-SY5Y cells) | Multitarget (AChE/BuChE/BACE1 inhibition) | Protection against Aβ-induced cell death |
Compound Names Table
| Abbreviation / Number | Full Chemical Name |
| 5q | N-(2-(1H-indazol-5-yloxy)ethyl)-5-chloro-N-(1-(3-fluorobenzyl)piperidin-4-yl)pyrimidin-2-amine |
| AMI | 6-amino-1-methyl-indazole |
| BMS-488043 | 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione |
| DY-9760e | 3-[2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl] ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole |
| 182 | N-(1-(4-cyanobenzyl)piperidin-4-yl)-1-(cyclopropylmethyl)-1H-indazole-6-carboxamide |
| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | 1-((S)-2-aminopropyl)-1H-indazol-6-ol |
Advanced Analytical and Computational Research Methodologies
Spectroscopic Characterization Techniques in Indazole Research
Spectroscopy is a cornerstone in the chemical analysis of indazole compounds, offering non-destructive methods to probe molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of indazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR: Proton NMR provides information on the number, environment, and coupling of hydrogen atoms. For indazole cores, characteristic signals for aromatic protons appear in the downfield region (typically δ 7.0-8.5 ppm), while protons of substituent groups like methoxy (B1213986) (-OCH₃) groups would appear in the upfield region. For instance, in the related compound 5,6-dimethoxy-3-methyl-1H-indazole, the methoxy protons appear as singlets at δ 3.84 and 3.85 ppm, and the aromatic protons are observed at δ 6.96 and 7.10 ppm semanticscholar.org.
¹³C NMR: This technique maps the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment. In indazoles, aromatic carbons resonate between δ 100-155 ppm. In 5,6-dimethoxy-3-methyl-1H-indazole, the carbons of the methoxy groups resonate at δ 56.1 and 56.4 ppm, while the aromatic carbons are found between δ 92.5 and 152.0 ppm semanticscholar.org.
¹⁵N NMR and Solid-State NMR: While less common, ¹⁵N NMR can directly probe the nitrogen atoms of the pyrazole (B372694) ring, offering a way to distinguish between 1H and 2H tautomers jmchemsci.com. Solid-State NMR provides structural information on materials in their solid form, which can be complementary to X-ray crystallography, especially for amorphous or poorly crystalline samples.
The following table provides an example of typical NMR data for a related dimethoxy-indazole derivative.
| Nucleus | Chemical Shift (δ ppm) | Assignment |
|---|---|---|
| ¹H | 11.54 (br s, 1H) | N-H |
| ¹H | 7.10 (s, 1H) | Ar-H |
| ¹H | 6.96 (s, 1H) | Ar-H |
| ¹H | 3.85 (s, 3H) | -OCH₃ |
| ¹H | 3.84 (s, 3H) | -OCH₃ |
| ¹H | 2.45 (s, 3H) | -CH₃ |
| ¹³C | 152.0, 146.8, 141.8, 138.0, 116.5 | Aromatic C |
| ¹³C | 101.1, 92.5 | Aromatic C-H |
| ¹³C | 56.4, 56.1 | -OCH₃ |
| ¹³C | 12.1 | -CH₃ |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the presence of specific functional groups. For an indazole derivative like 5,7-dimethoxy-1H-indazole, the IR spectrum would be expected to show characteristic absorption bands:
N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the indazole ring.
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy groups) appear just below 3000 cm⁻¹. For example, in a related tetrahydro-indazole, aromatic and aliphatic C-H stretches are seen at 3020 cm⁻¹ and 2920 cm⁻¹ respectively japsonline.com.
C=C and C=N Stretching: Aromatic ring C=C and pyrazole C=N stretching vibrations are observed in the 1450-1650 cm⁻¹ region.
C-O Stretching: Strong, characteristic bands for the aryl-ether C-O-C bonds of the methoxy groups would be expected in the 1200-1275 cm⁻¹ (asymmetrical) and 1000-1075 cm⁻¹ (symmetrical) regions japsonline.com.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the calculation of a precise molecular weight, which can be used to confirm the molecular formula. For this compound (C₉H₁₀N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a very small mass error (typically <5 ppm) confirming the elemental composition. While specific HRMS data for this compound is not available, a study on a related compound, methyl 5,6-dimethoxyl-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, reported a found mass of 342.1224 against a calculated mass of 342.1216, confirming its formula nih.gov.
X-ray Crystallography for Molecular Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By diffracting X-rays off a single crystal, researchers can generate a precise electron density map and build an unambiguous model of the molecule. This technique provides exact bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or π-π stacking) that stabilize the crystal lattice. Although no crystal structure for this compound has been reported in the searched literature, this method has been used to confirm the structures of many other indazole derivatives nih.govmdpi.com. Such an analysis for this compound would confirm the planarity of the bicyclic ring system and the precise orientation of the two methoxy groups.
Advanced Computational Chemistry Approaches
Computational chemistry provides theoretical insights that complement experimental findings. These methods can predict molecular structures, energies, and properties, helping to rationalize experimental observations and guide further research.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict a wide range of properties. Ab initio methods are based on first principles without the use of experimental parameters.
Future Perspectives and Emerging Research Avenues for Dimethoxyindazoles
Development of Novel and Efficient Synthetic Routes for Substituted Indazoles
The synthesis of substituted indazoles is a dynamic area of research, with continuous efforts to develop more efficient, versatile, and environmentally friendly methods. benthamscience.com Traditional methods often require harsh reaction conditions or have limited substrate scope. Modern synthetic strategies are focused on overcoming these limitations.
Recent advancements in synthetic organic chemistry have provided several innovative approaches for the construction of the indazole core. These include:
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have become powerful tools for the synthesis of substituted indazoles. organic-chemistry.org For instance, a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence offers a general and efficient route to 3-aminoindazoles. organic-chemistry.org
C-H Activation/Annulation: Transition-metal-catalyzed C-H activation has emerged as a step-economical approach to synthesize functionalized indazoles. This method allows for the direct formation of C-N bonds, avoiding the need for pre-functionalized starting materials. nih.gov
[3+2] Cycloaddition Reactions: The [3+2] cycloaddition of diazo compounds with arynes provides a direct and efficient pathway to a wide range of substituted indazoles under mild reaction conditions. organic-chemistry.org
Flow Chemistry: The use of flow reactors offers advantages in terms of safety, reproducibility, and scalability for the synthesis of indazoles. This technology enables the rapid production of multigram quantities of pharmaceutically relevant indazole fragments. researchgate.net
A notable example of a dimethoxyindazole synthesis is the silver(I)-mediated intramolecular oxidative C–H amination to produce Methyl 5,6-dimethoxyl-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate. nih.gov
Table 1: Comparison of Modern Synthetic Routes for Substituted Indazoles
| Synthetic Route | Key Features | Advantages |
|---|---|---|
| Metal-Catalyzed Cross-Coupling | Use of palladium or copper catalysts. | High efficiency, good functional group tolerance. organic-chemistry.org |
| C-H Activation/Annulation | Direct formation of C-N bonds. | Step-economical, avoids pre-functionalization. nih.gov |
| [3+2] Cycloaddition | Reaction of diazo compounds with arynes. | Mild reaction conditions, high efficiency. organic-chemistry.org |
| Flow Chemistry | Use of continuous flow reactors. | Increased safety, scalability, and reproducibility. researchgate.net |
Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods. The use of photocatalysis and electrochemistry for the synthesis of indazoles is also a promising and emerging field.
Exploration of Underexplored Pharmacological Targets and Pathways for Dimethoxyindazole Derivatives
Indazole derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov However, the therapeutic potential of dimethoxyindazole derivatives may extend beyond kinase inhibition.
Emerging research suggests that indazole-based compounds could modulate other pharmacological targets, opening up new avenues for drug discovery. Some of these underexplored targets and pathways include:
Epigenetic Targets: There is growing interest in the development of small molecule inhibitors of epigenetic enzymes, such as histone deacetylases (HDACs) and methyltransferases. The indazole scaffold could serve as a template for the design of novel epigenetic modulators.
Ion Channels: Ion channels are involved in a wide range of physiological processes, and their dysfunction is implicated in various diseases. The structural features of dimethoxyindazoles could be optimized to target specific ion channels with high selectivity.
G Protein-Coupled Receptors (GPCRs): GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The development of dimethoxyindazole-based ligands for orphan GPCRs could lead to first-in-class therapeutics.
Metabolic Enzymes: Targeting metabolic pathways is a promising strategy for the treatment of cancer and metabolic disorders. Dimethoxyindazole derivatives could be designed to inhibit key enzymes involved in tumor metabolism or other metabolic diseases. nih.gov
The exploration of these novel targets will require a multidisciplinary approach, combining chemical synthesis, high-throughput screening, and advanced biological assays.
Advanced Computational Drug Design and Optimization for Specific Dimethoxyindazole Analogs
Computational methods have become an indispensable tool in modern drug discovery, enabling the rational design and optimization of drug candidates. nih.gov For dimethoxyindazole analogs, in silico techniques can be employed to predict their binding affinity, selectivity, and pharmacokinetic properties, thereby accelerating the drug development process.
Advanced computational approaches that can be applied to dimethoxyindazole research include:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD methods like molecular docking can be used to predict the binding mode of dimethoxyindazole analogs and guide the design of more potent inhibitors. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be utilized to identify the key structural features required for biological activity. wjpmr.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the molecular basis of binding and selectivity. nih.gov
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to accurately predict the binding free energies of dimethoxyindazole analogs, aiding in the prioritization of compounds for synthesis.
The integration of artificial intelligence and machine learning algorithms into these computational workflows is expected to further enhance their predictive power and impact on drug discovery. uniquescientificpublishers.com
Integration of Omics Technologies in Mechanistic Research
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a drug. nih.gov The integration of these technologies can provide a deeper understanding of the mechanism of action of dimethoxyindazole derivatives and help to identify biomarkers for patient stratification.
The application of omics technologies in dimethoxyindazole research can:
Identify Novel Drug Targets: By analyzing the changes in gene expression, protein levels, or metabolite concentrations upon treatment with a dimethoxyindazole derivative, it is possible to identify the key pathways and targets that are modulated by the compound. nih.gov
Elucidate Mechanisms of Action: Multi-omics data can be integrated to construct a comprehensive picture of the cellular response to a drug, revealing its primary mechanism of action as well as any off-target effects. vu.nl
Discover Biomarkers: Omics profiling of patient samples can lead to the identification of biomarkers that predict the response to a dimethoxyindazole-based therapy, enabling a personalized medicine approach. mdpi.com
Uncover Resistance Mechanisms: By comparing the omics profiles of sensitive and resistant cells, it is possible to identify the molecular mechanisms that underlie drug resistance and develop strategies to overcome it.
Table 2: Application of Omics Technologies in Dimethoxyindazole Research
| Omics Technology | Application | Potential Insights |
|---|---|---|
| Genomics | Target identification and validation. | Identification of genetic markers of drug sensitivity. nih.gov |
| Transcriptomics | Analysis of gene expression changes. | Understanding the downstream effects of target modulation. nih.gov |
| Proteomics | Profiling of protein expression and post-translational modifications. | Elucidation of signaling pathways affected by the drug. mdpi.comnih.gov |
| Metabolomics | Measurement of endogenous metabolites. | Identification of metabolic reprogramming induced by the compound. mdpi.comnih.gov |
The combination of omics data with advanced bioinformatics and systems biology approaches will be crucial for extracting meaningful biological insights from these large datasets.
Strategies for Enhancing Selectivity and Potency of Dimethoxyindazole-Based Agents
Achieving high selectivity and potency is a critical challenge in the development of any therapeutic agent. For dimethoxyindazole-based compounds, particularly those targeting protein kinases, several strategies can be employed to improve these properties.
Key strategies for enhancing selectivity and potency include:
Structure-Guided Design: Utilizing the three-dimensional structure of the target protein to design inhibitors that make specific interactions with the active site can significantly enhance both potency and selectivity. nih.gov
Targeting Allosteric Sites: Instead of competing with the endogenous ligand at the active site, allosteric inhibitors bind to a different site on the protein, often leading to higher selectivity.
Covalent Inhibition: Designing inhibitors that form a covalent bond with a specific residue in the target protein can lead to increased potency and duration of action.
Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-affinity fragments and then growing or linking them to generate more potent and selective lead compounds.
Exploiting Residence Time: The duration of time an inhibitor remains bound to its target (residence time) can be a more important determinant of efficacy than binding affinity alone. Optimizing for a long residence time can lead to improved pharmacological effects.
A successful example in the broader indazole class is the development of selective Aurora kinase inhibitors, where different substitution patterns on the indazole scaffold provided subtype selectivity. nih.gov Computational modeling helped to rationalize that this selectivity was achieved by targeting specific residues in the kinase binding pocket. researchgate.net
The future development of dimethoxyindazole-based agents will benefit from the application of these and other innovative strategies to achieve the desired pharmacological profile for clinical success.
Q & A
Q. What are the standard synthetic routes for 5,7-dimethoxy-1H-indazole, and what critical steps ensure successful ring closure?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation followed by indazole ring closure. For example:
Acid Chloride Formation : React 2-chloro-5-nitrobenzoic acid with SOCl₂ to form the acid chloride .
Friedel-Crafts Acylation : Use 1,2-dichlorobenzene and AlCl₃ to introduce the aryl ketone moiety .
Indazole Formation : Heat the ketone intermediate with hydrazine hydrate (N₂H₄·H₂O) in DMF to substitute chlorine and close the indazole ring .
Critical steps include immediate use of the acid chloride to prevent hydrolysis and maintaining anhydrous conditions during acylation.
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C-NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for ¹H; ~55–60 ppm for ¹³C) and indazole protons (e.g., aromatic protons at δ ~7.0–8.5 ppm) .
- IR Spectroscopy : Confirm C=O (if present) at ~1660 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate the molecular formula .
Q. How can computational tools evaluate the drug-likeness of this compound?
- Methodological Answer : Tools like SwissADME assess parameters such as:
- Lipinski’s Rule of Five : Molecular weight (<500), logP (<5), hydrogen bond donors/acceptors.
- Metabolic Stability : Predict cytochrome P450 interactions and phase I/II metabolism .
- Bioavailability Radar : Visualize polarity, solubility, and flexibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during Friedel-Crafts acylation?
- Methodological Answer :
- Catalyst Selection : Use Fe₃O4@FU nanoparticles to enhance reaction efficiency and enable magnetic recovery, reducing catalyst waste .
- Solvent Optimization : Replace DMF with ethanol or iPrOH for greener synthesis .
- Temperature Control : Maintain 80–100°C during acylation to balance reactivity and side reactions .
Q. How should researchers resolve contradictions in NMR data when unexpected peaks appear in this compound analysis?
- Methodological Answer :
- Iterative Comparison : Cross-validate with synthetic intermediates (e.g., nitro-reduction byproducts) .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Isotopic Labeling : Introduce deuterated reagents to trace proton origins .
Q. What strategies enhance the metabolic stability of this compound analogs?
- Methodological Answer :
- Substituent Engineering : Replace methoxy groups with electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
- Prodrug Design : Mask polar groups (e.g., amine) with acetyl or PEGylated moieties for sustained release .
- In Silico Screening : Use BKMS_METABOLIC or PISTACHIO databases to predict metabolic hotspots .
Q. How can retrosynthetic analysis leverage databases like Reaxys for planning this compound synthesis?
- Methodological Answer :
- Precursor Scoring : Prioritize intermediates with high synthetic feasibility using Reaxys’ reaction data .
- Route Validation : Cross-reference with Pistachio_RINGBREAKER to avoid ring-opening side reactions .
- Parallel Synthesis : Test multiple aldehyde derivatives (e.g., substituted benzaldehydes) in hydrazine-mediated cyclization .
Q. How to address discrepancies in biological activity data across studies involving this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data using standardized assays (e.g., IC₅₀ values from kinase inhibition studies) .
- Dose-Response Curves : Validate potency thresholds across cell lines (e.g., cancer vs. normal cells) .
- Structural-Activity Landscapes : Map substituent effects (e.g., methoxy vs. ethoxy) to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
